Chemical structure of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide
Chemical structure of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide
An In-Depth Technical Guide to the Chemical Profile of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide
Abstract
This technical guide provides a comprehensive theoretical framework for the novel furosemide analog, 4-Deschloro-4-(2-furanylmethyl)amino Furosemide. Furosemide, a potent loop diuretic, acts by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle. The structure-activity relationships of furosemide derivatives are of significant interest for developing new therapeutic agents with potentially altered potency, selectivity, or novel pharmacological profiles. This document outlines the proposed chemical structure, predicts key physicochemical properties, and details a plausible synthetic pathway for the title compound. Furthermore, it presents a complete workflow for structural elucidation using modern analytical techniques and discusses the hypothetical mechanism of action based on established furosemide pharmacology. All protocols and claims are grounded in authoritative scientific principles to ensure a self-validating and trustworthy guide for research and development professionals.
Introduction and Molecular Design Rationale
Furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid) is a cornerstone in the management of edema associated with cardiac, renal, and hepatic failure. Its efficacy stems from its specific action on the luminal Na-K-Cl cotransporter in the kidney. The chemical scaffold of furosemide, an anthranilic acid derivative, offers multiple sites for modification to modulate its activity.
The subject of this guide, 4-Deschloro-4-(2-furanylmethyl)amino Furosemide, is a putative analog designed to explore the structure-activity relationship at the C4 position of the anthranilic acid core. In the parent molecule, this position is occupied by a chlorine atom. The proposed modification involves replacing this halogen with a second (2-furanylmethyl)amino (or furfurylamino) group. This substitution is significant for several reasons:
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Electronic Effects: Replacing the electron-withdrawing chloro group with an electron-donating amino group will fundamentally alter the electron density of the aromatic ring, which could influence binding affinity to the target protein.
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Steric Bulk: The introduction of a second furfurylamino group adds considerable steric bulk at a critical position, potentially altering the compound's orientation within the binding pocket of its target.
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Novel Pharmacological Targets: Beyond diuresis, furosemide analogs have been investigated for their effects on neuroinflammation and as potential therapeutics for Alzheimer's disease, suggesting that modifications could unlock new therapeutic applications.
This guide serves as a predictive blueprint for the synthesis, characterization, and potential biological evaluation of this novel compound.
Chemical Structure and Predicted Physicochemical Properties
The core structure is based on anthranilic acid, with key functional groups dictating its chemical behavior. The proposed structure of the title compound is compared with that of Furosemide below.
Figure 1: Chemical Structures
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(A) Furosemide: 4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid
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(B) 4-Deschloro-4-((furan-2-ylmethyl)amino) Furosemide: 2,4-bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid
The predicted physicochemical properties are summarized in Table 1. These values are calculated or estimated based on the structural changes relative to furosemide.
Table 1: Comparison of Physicochemical Properties
| Property | Furosemide | 4-Deschloro-4-(2-furanylmethyl)amino Furosemide (Predicted) | Causality of Change |
| Molecular Formula | C₁₂H₁₁ClN₂O₅S | C₁₇H₁₈N₄O₅S | Replacement of -Cl with -NHCH₂C₄H₃O and addition of C₅H₇N. |
| Molar Mass | 330.74 g/mol | 390.42 g/mol | Increased atomic count from the substituted group. |
| pKa (Carboxylic Acid) | ~3.6 | 3.8 - 4.2 | The electron-donating character of the C4-amino group is expected to slightly increase the pKa of the C1-carboxyl group, making it a weaker acid. |
| Aqueous Solubility | Slightly soluble | Predicted to be very slightly soluble | The addition of a second large, relatively nonpolar furfuryl group is likely to decrease aqueous solubility. |
| Protein Binding | High (91-99%) | Predicted to be high | High lipophilicity suggests strong binding to plasma proteins like albumin, similar to the parent compound. |
Proposed Synthetic Pathway
The synthesis of furosemide traditionally begins with 2,4-dichlorobenzoic acid. For the target molecule, a different starting material is necessary to introduce the two distinct amino functionalities. A plausible route starts from 2,4-diamino-5-sulfamoylbenzoic acid, which would require its own synthesis, likely from a dinitro- or nitro-amino precursor.
The proposed workflow focuses on the final key steps of sequential N-alkylation.
Caption: Proposed multi-step synthesis of the target molecule.
Experimental Protocol: Synthesis (Hypothetical)
Rationale: This protocol employs a selective N-alkylation strategy. The amino group at position 2 is generally more reactive to nucleophilic substitution due to the electronic influence of the adjacent carboxyl group. This allows for a stepwise introduction of the furfuryl groups.
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Step 1: Ammonolysis. React 2,4-Dinitro-5-chlorosulfonylbenzoic acid with concentrated ammonium hydroxide to form 2,4-Dinitro-5-sulfamoylbenzoic acid.
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Step 2: Reduction. Reduce the two nitro groups of the intermediate from Step 1 to primary amines using a standard reducing agent such as hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium to yield 2,4-Diamino-5-sulfamoylbenzoic acid.
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Step 3: First N-Alkylation. Dissolve the diamino intermediate in a suitable polar aprotic solvent (e.g., DMF). Add one equivalent of a non-nucleophilic base (e.g., diisopropylethylamine). Add one equivalent of furfuryl chloride dropwise at room temperature. Stir for 12-24 hours. The more nucleophilic amine at the C2 position should react preferentially. Monitor reaction progress via TLC or LC-MS.
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Step 4: Second N-Alkylation. To the crude product from Step 3, add a second equivalent of base and furfuryl chloride. Heat the reaction mixture (e.g., 60-80 °C) to drive the alkylation of the less reactive C4 amine.
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Step 5: Purification. Upon reaction completion, perform an aqueous workup. Purify the final product using column chromatography (silica gel, with a gradient of ethyl acetate in hexanes) or recrystallization to obtain the pure 4-Deschloro-4-(2-furanylmethyl)amino Furosemide.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized molecule is critical. A combination of spectroscopic and chromatographic methods must be employed.
Caption: Integrated workflow for structural and purity analysis.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Expect to see two distinct sets of signals for the two furfuryl groups. The methylene protons (-CH₂-) will likely appear as doublets or triplets depending on coupling with the adjacent NH protons. Aromatic protons on the central ring will show a distinct splitting pattern. The two -NH protons should appear as separate signals.
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¹³C NMR: The spectrum should account for all 17 unique carbon atoms. Key signals will include the carboxyl carbon (~170 ppm), carbons of the furan rings, and the six distinct carbons of the central benzene ring.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Furosemide itself shows a characteristic SO₂ stretching band at 1165 cm⁻¹.
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N-H stretch: ~3300-3400 cm⁻¹ (two distinct bands possible)
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O-H stretch (Carboxylic Acid): Broadband, ~2500-3300 cm⁻¹
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C=O stretch (Carboxylic Acid): ~1680-1700 cm⁻¹
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SO₂ stretch (Sulfonamide): Two bands, ~1330-1370 cm⁻¹ (asymmetric) and ~1140-1180 cm⁻¹ (symmetric)
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C-O-C stretch (Furan): ~1010-1080 cm⁻¹
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Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent [M-H]⁻ ion at m/z 389.4. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.
Chromatographic Analysis
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: This method provides a quantitative measure of purity and can be adapted for stability studies. A reverse-phase C18 column is standard for analyzing moderately polar compounds like furosemide and its analogs.
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System Preparation: Use an HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A).
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Gradient Program:
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0-2 min: 10% B
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2-15 min: Linear gradient from 10% to 90% B
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15-18 min: Hold at 90% B
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18-20 min: Return to 10% B
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20-25 min: Column re-equilibration at 10% B
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Scan across a range (e.g., 200-400 nm) to determine the optimal wavelength. Furosemide has absorption maxima around 226 nm and 272 nm.
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Sample Preparation: Dissolve a precisely weighed sample (approx. 1 mg) in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution. Dilute as needed.
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Injection Volume: 10 µL.
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Analysis: Run the sample. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The target purity for further biological studies should be >98%.
Proposed Mechanism of Action and Pharmacological Considerations
The primary mechanism of action for furosemide is the blockade of the NKCC2 ion cotransporter in the kidney's thick ascending limb of the Loop of Henle. This inhibition prevents the reabsorption of Na⁺, K⁺, and Cl⁻ ions, leading to significant diuresis.
Caption: Signaling pathway for Furosemide-induced diuresis.
Structure-Activity Relationship (SAR) Insights:
The diuretic activity of furosemide is highly dependent on its structure:
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The sulfamoyl group at C5 is essential for activity.
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The carboxylic acid at C1 is also critical, as it makes the molecule an organic acid that can be secreted into the proximal tubule.
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The substituent at C4 modulates potency. A halogen like chlorine is optimal in the known series of diuretics.
Hypothesis for 4-Deschloro-4-(2-furanylmethyl)amino Furosemide:
The replacement of the C4-chloro group with a bulky furfurylamino group represents a major structural deviation. It is plausible that this change could reduce or abolish diuretic activity . The larger group may cause steric hindrance, preventing the molecule from fitting correctly into the chloride-binding site of the NKCC2 transporter.
However, this modification could confer activity at other targets. Research has shown that furosemide analogs can inhibit Aβ oligomerization and neuroinflammation, processes implicated in Alzheimer's disease. The introduction of a second hydrogen-bond-donating/accepting furfurylamino group could enhance interactions with protein targets involved in these alternative pathways. Therefore, while its potential as a diuretic may be diminished, its utility as a probe for neurodegenerative or anti-inflammatory research warrants investigation.
Conclusion
References
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Deranged Physiology. (2025, December 5). Furosemide. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Furosemide Analogs as Therapeutics for the Proteopathy and Immunopathy of Alzheimer's Disease. Request PDF. Retrieved from [Link]
-
Hassouna, M. E. M., Issa, Y. M., & Zayed, A. G. (2015). Spectrophotometric Determination of Furosemide Drug in Different Formulations using Schiff 's Bases. MedCrave online. Retrieved from [Link]
-
Digital Commons @ VCCS. (n.d.). Furosemide: Properties, Alternatives, and the Medication Approval Process. Retrieved from [Link]
-
ResearchGate. (n.d.). Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form. Retrieved from [Link]
-
PubMed. (2014, October 15). Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form. Retrieved from [Link]
-
Wikipedia. (n.d.). Furosemide. Retrieved from [Link]
-
ResearchGate. (2024, June 6). (PDF) Furosemide: Overview Mechanisms, Indications, Administration, and Safety. Retrieved from [Link]
-
Spharion. (n.d.). Spectrophotometric determination of Furosimide in pharmaceutical formulations by charge transfer complex method. Retrieved from [Link]
-
Gpatindia. (2020, October 19). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the loop diuretics furosemide (A), piretanide.... Retrieved from [Link]
-
Taylor & Francis. (n.d.). Furosemide Determination by First‐Derivative Spectrophotometric Method. Retrieved from [Link]
-
PubMed. (n.d.). Structure-activity relationship of furosemide-derived compounds as antagonists of cerebellum-specific GABA(A) receptors. Retrieved from [Link]
- Google Patents. (n.d.). US5739361A - Process for the preparation of furosemide.
-
Radboud University. (n.d.). CLINICAL PHARMACOLOGICAL STUDIES ON FUROSEMIDE. Retrieved from [Link]
- Google Patents. (n.d.). EP0788494B1 - Process for the preparation of furosemide.
-
ClinPGx. (n.d.). furosemide. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Furosemide - accessdata.fda.gov. Retrieved from [Link]
-
Studia Universitatis Babes-Bolyai, Chemia. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. Retrieved from [Link]
-
Digital CSIC. (2021, November 2). Furosemide/Non-Steroidal Anti-Inflammatory Drug–Drug Pharmaceutical Solids: Novel Opportunities in Drug Formulation. Retrieved from [Link]
